N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide is a synthetic 1,3,4-oxadiazole derivative with a 2-chlorophenyl substituent at the 5-position of the oxadiazole ring and a morpholine-containing butanamide group at the 2-position. The 1,3,4-oxadiazole scaffold is well-documented for its role in medicinal chemistry, particularly in antimicrobial and enzyme-inhibitory applications .
Properties
CAS No. |
89758-15-6 |
|---|---|
Molecular Formula |
C16H19ClN4O3 |
Molecular Weight |
350.80 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C16H19ClN4O3/c17-13-5-2-1-4-12(13)15-19-20-16(24-15)18-14(22)6-3-7-21-8-10-23-11-9-21/h1-2,4-5H,3,6-11H2,(H,18,20,22) |
InChI Key |
DSENBHMHFBZYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using a chlorinated aromatic compound.
Attachment of the Morpholinobutanamide Moiety: The final step involves the coupling of the oxadiazole derivative with a morpholinobutanamide moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxadiazole N-oxides.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It has potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Materials Science: The compound can be used in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes such as DNA replication, protein synthesis, or signal transduction.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with two antifungal 1,3,4-oxadiazoles, LMM5 and LMM11 , reported by Kioshima et al. (2018) . Below is a detailed comparison:
Structural and Functional Differences
| Feature | Target Compound | LMM5 | LMM11 |
|---|---|---|---|
| Oxadiazole Substituents | 5-(2-Chlorophenyl), 2-(4-morpholinylbutanamide) | 5-(4-Methoxyphenylmethyl), 2-(benzyl(methyl)sulfamoyl) | 5-(Furan-2-yl), 2-(cyclohexyl(ethyl)sulfamoyl) |
| Key Functional Groups | Chlorine, morpholine, butanamide | Methoxy, sulfamoyl | Furan, sulfamoyl |
| Molecular Weight | ~377.84 g/mol (calculated) | ~551.63 g/mol (reported) | ~503.62 g/mol (reported) |
| Reported Bioactivity | Not available | Antifungal (C. albicans), TrxR inhibition | Antifungal (C. albicans), TrxR inhibition |
Key Observations
The morpholine moiety in the target compound likely increases aqueous solubility relative to the sulfamoyl groups in LMM5 and LMM11, which are bulkier and more hydrophobic.
Mechanistic Implications: LMM5 and LMM11 inhibit thioredoxin reductase (TrxR), a critical enzyme in fungal redox homeostasis .
Antifungal Potential: LMM5 and LMM11 demonstrated efficacy against C. The target compound’s structural divergence precludes direct potency comparisons without experimental validation.
Research Findings and Hypotheses
Structural Advantages of the Target Compound :
- The morpholine-butaneamide linker may confer better pharmacokinetic properties (e.g., metabolic stability) compared to the rigid sulfamoyl groups in LMM5/LMM11.
- The 2-chlorophenyl group could enhance target binding via halogen bonding, a feature absent in LMM5/LMM11.
- Limitations and Knowledge Gaps: No direct antifungal or enzymatic data exist for the target compound, making mechanistic predictions speculative. The role of the oxadiazole ring’s electronic properties (modulated by chlorine vs. methoxy/furan substituents) in TrxR inhibition remains unexplored.
Biological Activity
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, chemical properties, and relevant studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of approximately 300.141 g/mol. The compound features a morpholine ring and a 1,3,4-oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄ClN₃O₂ |
| Molecular Weight | 300.141 g/mol |
| LogP | 3.997 |
| Polar Surface Area | 71.51 Ų |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. A study by Saxena et al. (1983) demonstrated that derivatives of oxadiazoles showed activity against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Potential
Another area of interest is the compound's potential anticancer activity. Preliminary studies have indicated that oxadiazole derivatives can inhibit tumor growth in vitro and in vivo. For instance, a study highlighted the ability of specific oxadiazole derivatives to induce apoptosis in cancer cells through the activation of caspase pathways .
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cellular proliferation and survival. The presence of the morpholine group may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar oxadiazole derivatives:
- Study on Antimicrobial Activity : Saxena et al. reported that certain oxadiazole derivatives exhibited strong antimicrobial effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research conducted by Agarwal et al. (1983) demonstrated that oxadiazole compounds could significantly reduce tumor size in animal models, suggesting their potential as anticancer agents .
- Mechanistic Studies : Further investigations into the mechanism revealed that these compounds could inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell viability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
